molecular formula C13H11N3 B15248254 2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole

2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole

Cat. No.: B15248254
M. Wt: 209.25 g/mol
InChI Key: NYWXVXOJEFSARE-UHFFFAOYSA-N
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Description

2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and potential biological activities. The structure of this compound consists of a triazole ring fused with a benzene ring and a tolyl group attached to the triazole ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the “click chemistry” approach. This reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions. The reaction proceeds efficiently, yielding the desired triazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the click chemistry approach makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to antifungal effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-(3-methylphenyl)benzotriazole

InChI

InChI=1S/C13H11N3/c1-10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)15-16/h2-9H,1H3

InChI Key

NYWXVXOJEFSARE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2N=C3C=CC=CC3=N2

Origin of Product

United States

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